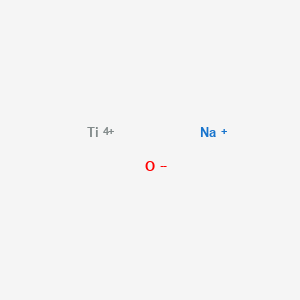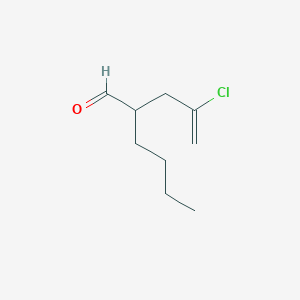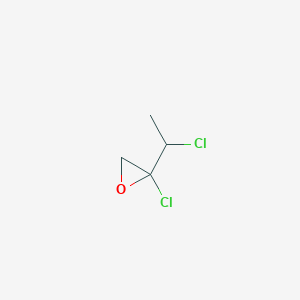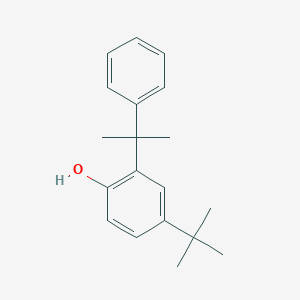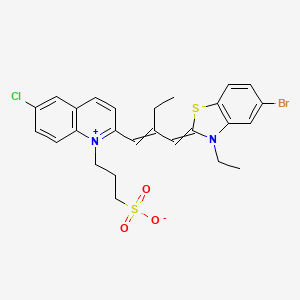
Butane-1,3-diyl bis(chloroacetate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butane-1,3-diyl bis(chloroacetate) is an organic compound that belongs to the class of diesters It is characterized by the presence of two chloroacetate groups attached to a butane-1,3-diyl backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butane-1,3-diyl bis(chloroacetate) typically involves the reaction of butane-1,3-diol with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The general reaction scheme is as follows:
Butane-1,3-diol+2Chloroacetyl chloride→Butane-1,3-diyl bis(chloroacetate)+2HCl
Industrial Production Methods
On an industrial scale, the production of butane-1,3-diyl bis(chloroacetate) can be achieved through continuous flow processes, which offer advantages in terms of reaction control, safety, and scalability. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Butane-1,3-diyl bis(chloroacetate) can undergo various types of chemical reactions, including:
Substitution Reactions: The chloroacetate groups can be replaced by other nucleophiles, such as amines or alcohols, to form new esters or amides.
Hydrolysis: In the presence of water or aqueous base, the chloroacetate groups can be hydrolyzed to form butane-1,3-diol and chloroacetic acid.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Bases: Sodium hydroxide, potassium carbonate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed
Substitution: New esters or amides
Hydrolysis: Butane-1,3-diol and chloroacetic acid
Reduction: Butane-1,3-diol
Wissenschaftliche Forschungsanwendungen
Butane-1,3-diyl bis(chloroacetate) has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: It can be used in the preparation of polymers and resins with specific properties.
Biological Studies: The compound can be used to modify biomolecules for studying their functions and interactions.
Industrial Applications: It is used in the production of specialty chemicals and as a reagent in chemical processes.
Wirkmechanismus
The mechanism of action of butane-1,3-diyl bis(chloroacetate) involves the reactivity of its chloroacetate groups. These groups can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile. This reactivity is exploited in various chemical transformations to introduce new functional groups into molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butane-1,4-diyl bis(chloroacetate): Similar structure but with chloroacetate groups at the 1,4-positions.
Hexane-1,6-diyl bis(chloroacetate): Longer carbon chain with chloroacetate groups at the 1,6-positions.
Ethane-1,2-diyl bis(chloroacetate): Shorter carbon chain with chloroacetate groups at the 1,2-positions.
Uniqueness
Butane-1,3-diyl bis(chloroacetate) is unique due to its specific positioning of the chloroacetate groups, which can influence its reactivity and the types of products formed in chemical reactions. This positioning can also affect the physical properties of the compound, such as its solubility and melting point.
Eigenschaften
CAS-Nummer |
49557-83-7 |
|---|---|
Molekularformel |
C8H12Cl2O4 |
Molekulargewicht |
243.08 g/mol |
IUPAC-Name |
3-(2-chloroacetyl)oxybutyl 2-chloroacetate |
InChI |
InChI=1S/C8H12Cl2O4/c1-6(14-8(12)5-10)2-3-13-7(11)4-9/h6H,2-5H2,1H3 |
InChI-Schlüssel |
GSFAEEANSDJOGX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCOC(=O)CCl)OC(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


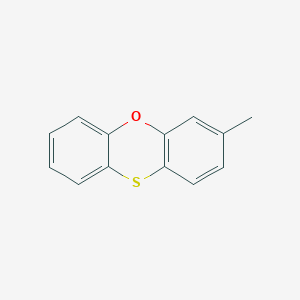


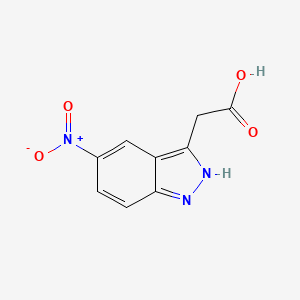
![S-[(2,5-Dimethylphenyl)methyl] dimethylcarbamothioate](/img/structure/B14648910.png)
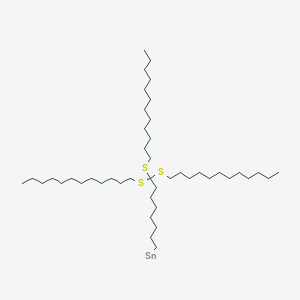
![3-[2-(Pyridin-2-yl)ethenyl]-1,2-benzoxazole](/img/structure/B14648935.png)
